3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID
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Overview
Description
3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound with a unique structure that includes bromine, ethoxy, methoxybenzoate, and cyano groups
Preparation Methods
The synthesis of 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Hydrolysis: The reaction with water to break chemical bonds, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[((E)-3-{3-BROMO-5-ETHOXY-4-[(4-METHOXYBENZOYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID include other substituted benzoic acids and cyano compounds These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[(E)-3-[3-bromo-5-ethoxy-4-(4-methoxybenzoyl)oxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O7/c1-3-36-23-13-16(11-19(15-29)25(31)30-20-6-4-5-18(14-20)26(32)33)12-22(28)24(23)37-27(34)17-7-9-21(35-2)10-8-17/h4-14H,3H2,1-2H3,(H,30,31)(H,32,33)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFXKBWFBABBM-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(=O)O)Br)OC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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